molecular formula C9H10N2 B1390049 4-Isopropylpicolinonitrile CAS No. 676136-14-4

4-Isopropylpicolinonitrile

Cat. No.: B1390049
CAS No.: 676136-14-4
M. Wt: 146.19 g/mol
InChI Key: HTPXWUAORWGONM-UHFFFAOYSA-N
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Description

4-Isopropylpicolinonitrile is a chemical compound belonging to the class of pyridine derivatives. It has garnered significant attention due to its versatile applications in various fields of research and industry. The molecular formula of this compound is C9H10N2, and it has a molecular weight of 146.19 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Isopropylpicolinonitrile can be synthesized through various methods. One common approach involves the reaction of 4-chloropicolinonitrile with isopropylmagnesium bromide under controlled conditions. Another method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Isopropylpicolinonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The nitrile group in this compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium cyanide and alkyl halides are employed for substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which have significant applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

4-Isopropylpicolinonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in various chemical reactions.

    Biology: The compound is utilized in the development of biologically active molecules and as a probe in biochemical studies.

    Medicine: this compound is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: It is employed in the production of specialty chemicals and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-Isopropylpicolinonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic systems, thereby facilitating various chemical transformations . Additionally, it can interact with biological macromolecules, influencing their activity and function .

Comparison with Similar Compounds

  • 4-Methylpicolinonitrile
  • 4-Ethylpicolinonitrile
  • 4-Propylpicolinonitrile

Comparison: 4-Isopropylpicolinonitrile is unique due to its isopropyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness makes it particularly valuable in specific chemical reactions and applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-propan-2-ylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7(2)8-3-4-11-9(5-8)6-10/h3-5,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPXWUAORWGONM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirring solution of 139 mg (1.01 mmol) of 4-isopropylpyridine N-oxide in 10 mL of CH2Cl2 at r.t. was added 160 μL (1.20 mmol) of TMSCN. After 5 min., 100 μL (1.09 mmol) of dimethylcarbamyl chloride was added, and the solution was stirred at r.t. for 16 h. The solution was diluted with chloroform and washed with 20 mL of 10% aqueous K2CO3. The layers were separated, and the aqueous layer was extracted 3 times with CHCl3. The combined extracts were dried over Na2SO4, filtered, and concentrated. Purification by flash silica gel chromatography (30% EtOAc/hexanes) provided 4-isopropylpicolinonitrile with some impurity as a liquid.
Quantity
139 mg
Type
reactant
Reaction Step One
Name
Quantity
160 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
100 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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